1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate
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Overview
Description
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is an organic compound with a complex structure that includes tert-butyl groups and an aminoacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of esterification and amidation reactions. The process may involve the following steps:
Esterification: The initial step involves the esterification of a suitable dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the di-tert-butyl ester.
Amidation: The di-tert-butyl ester is then reacted with an amino acid derivative, such as 2-aminoacetic acid, under conditions that promote amidation. This step may require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-DI-tert-butyl (2R)-2-(2-hydroxyacetamido)butanedioate: Similar structure but with a hydroxyacetamido group instead of an aminoacetamido group.
1,4-DI-tert-butyl (2R)-2-(2-methylacetamido)butanedioate: Contains a methylacetamido group, differing in the substituent on the acetamido moiety.
Uniqueness
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHLHJJCSGCNU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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